2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its unique chemical structure, which includes a chloro group, trifluoromethyl groups, and a methanesulfonamido moiety. This compound is primarily used in scientific research due to its potential biological activities and distinct chemical behavior. The structural features of this compound suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse applications in pharmaceuticals. Sulfonamides are characterized by the presence of a sulfonamide functional group (–SO₂NH2) and are often utilized for their antibacterial properties. The specific compound discussed here is synthesized through multi-step organic reactions that incorporate various functional groups, enhancing its potential utility in drug development.
The synthesis of 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
These steps highlight the intricate nature of synthetic organic chemistry involved in creating this compound .
The molecular formula for 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide is C18H16ClF6N2O3S. Its molecular weight is approximately 456.9 g/mol.
The structure can be described using several notation systems:
InChI=1S/C18H16ClF6N2O3S/c1-30(28,29)26(18-11-15(20(22,23)24)7-9-17(18)21)12-19(27)25-16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,25,27)
CC(=O)N(Cc1ccc(cc1Cl)C(F)(F)F)c2cc(C(F)(F)F)c(c(c2)S(=O)(=O)N)c3ccccc3
The three-dimensional arrangement of atoms can be determined through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial configuration of functional groups within the molecule .
The compound can participate in various chemical reactions:
Typical reagents used in these reactions include:
These reactions are generally conducted under controlled temperatures and pressures to optimize yields .
The mechanism of action for 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide likely involves its interaction with specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activities or receptor functions, leading to various physiological effects. The precise molecular targets depend on the specific application context but may include pathways related to inflammation or cellular signaling processes .
Relevant data from studies indicate that these properties contribute significantly to its potential applications in medicinal chemistry .
This compound has several scientific uses:
The unique combination of functional groups makes it a valuable candidate for further research into therapeutic applications .
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8